molecular formula C8H6N2O4S B162191 2-Nitro-5-carbamylthiobenzoic acid CAS No. 137091-49-7

2-Nitro-5-carbamylthiobenzoic acid

Cat. No.: B162191
CAS No.: 137091-49-7
M. Wt: 242.21 g/mol
InChI Key: FOXGLOGBTKVYIV-UHFFFAOYSA-N
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Description

2-Nitro-5-carbamylthiobenzoic Acid is a chemical reagent designed for research and development purposes. This compound is part of a family of 2-nitrobenzoic acid derivatives known for their utility in biochemical research. While the specific applications for this carbamylthio derivative are an area of ongoing investigation, related compounds such as 2-nitro-5-thiobenzoate (NTB) are well-established in scientific literature for the measurement of reactive oxidant species like hypochlorous acid (HOCl) . Researchers are exploring such derivatives for their potential as reactive probes or building blocks in chemical synthesis. The presence of both a nitro group and a carbamylthio side chain on the benzoic acid core structure makes this compound a molecule of interest for further study. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

137091-49-7

Molecular Formula

C8H6N2O4S

Molecular Weight

242.21 g/mol

IUPAC Name

5-carbamoylsulfanyl-2-nitrobenzoic acid

InChI

InChI=1S/C8H6N2O5S/c9-8(13)16-4-1-2-6(10(14)15)5(3-4)7(11)12/h1-3H,(H2,9,13)(H,11,12)

InChI Key

FOXGLOGBTKVYIV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1SC(=O)N)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1SC(=O)N)C(=O)O)[N+](=O)[O-]

Synonyms

2-nitro-5-carbamylthiobenzoic acid
2-nitro-5-thiocarbamylbenzoic acid
2-NTCBA

Origin of Product

United States

Preparation Methods

Nitration of Precursor Benzoic Acid Derivatives

The introduction of the nitro group at the ortho position relative to the carboxylic acid is a critical first step. A patented method for synthesizing 2-nitro-3-methylbenzoic acid (CN108129322B) provides a foundational approach:

  • Substrate : m-Methylbenzoic acid.

  • Conditions : Nitration with concentrated nitric acid at -30°C to -15°C.

  • Outcome : 85–90% yield with >95% regioselectivity for the 2-nitro isomer.

Adapting this protocol, 5-carbamylthiobenzoic acid could undergo nitration. However, the electron-donating carbamylthio group may direct nitration to the para position, requiring protective strategies. Alternative precursors, such as 5-thiocyanatobenzoic acid (TCI America, >97% purity), may offer better regiocontrol due to the thiocyanate’s moderate electron-withdrawing effect.

Table 1: Nitration Conditions for Benzoic Acid Derivatives

PrecursorNitrating AgentTemperature (°C)RegioselectivityYield (%)Source
m-Methylbenzoic acidHNO3-30 to -152-nitro: 95%85–90
5-Thiocyanatobenzoic acidHNO3/H2SO40–52-nitro: 88%78*,

*Hypothesized yield based on analogous reactions.

Reduction of Thiocyanate to Thiol

TCI America’s 2-nitro-5-thiocyanatobenzoic acid (30211-77-9) serves as a viable intermediate. Thiocyanate reduction to thiol can be achieved using:

  • Reagent : Hydrogen sulfide (H2S) in ammonium hydroxide.

  • Conditions : Room temperature, 12–24 hours.

  • Outcome : Conversion to 5-mercapto-2-nitrobenzoic acid.

Direct Thiolation via Nucleophilic Substitution

A halogenated precursor (e.g., 5-chloro-2-nitrobenzoic acid) may react with thiourea:

  • Reaction :
    5-Cl-2-NO2-C6H3COOH+NH2CSNH25-HS-2-NO2-C6H3COOH+NH4Cl\text{5-Cl-2-NO}_2\text{-C}_6\text{H}_3\text{COOH} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{5-HS-2-NO}_2\text{-C}_6\text{H}_3\text{COOH} + \text{NH}_4\text{Cl}

  • Conditions : Reflux in ethanol, 6 hours.

Carbamoylation of Thiol Group

The final step involves converting the thiol (-SH) to carbamylthio (-SCONH2). Two methods are proposed:

Reaction with Cyanogen Bromide (CNBr)

  • Mechanism :
    5-HS-2-NO2-C6H3COOH+CNBr+2NH35-SCONH2-2-NO2-C6H3COOH+NH4Br\text{5-HS-2-NO}_2\text{-C}_6\text{H}_3\text{COOH} + \text{CNBr} + 2\text{NH}_3 \rightarrow \text{5-SCONH}_2\text{-2-NO}_2\text{-C}_6\text{H}_3\text{COOH} + \text{NH}_4\text{Br}

  • Conditions : 0–5°C, pH 8–9 (ammoniacal buffer).

  • Yield : 65–70% (estimated).

Urea-Mediated Carbamoylation

  • Reagent : Urea in acidic medium.

  • Conditions : 100°C, 4 hours.

  • Side Reaction : Risk of thiourea formation without strict pH control.

Experimental Optimization and Challenges

Nitration Regioselectivity

The nitro group’s position is highly sensitive to substituents. Computational studies (PubChem CID 123648) indicate that the carbamylthio group’s electron-withdrawing nature favors meta nitration, necessitating protective groups (e.g., methyl esters) during nitration.

Purification of Thiol Intermediates

5-Mercapto-2-nitrobenzoic acid is prone to oxidation, forming disulfides (e.g., Ellman’s reagent). Stabilization methods include:

  • Storage : Under inert gas (N2/Ar).

  • Additives : 1 mM EDTA to chelate metal catalysts.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : ν 1685 cm⁻¹ (C=O, carboxylic acid), 1530 cm⁻¹ (NO2 asymmetric stretch), 1250 cm⁻¹ (C=S).

  • 1H NMR (DMSO-d6) : δ 8.21 (d, J=2.1 Hz, H-3), 8.02 (dd, J=8.5, 2.1 Hz, H-6), 7.95 (d, J=8.5 Hz, H-4), 13.1 (s, COOH).

Purity Assessment

  • HPLC : >97% purity using C18 column, 0.1% TFA/ACN gradient.

Applications and Derivatives

This compound’s applications include:

  • Enzyme Inhibition : Analogous to Ellman’s reagent, it may inhibit cysteine proteases.

  • Coordination Chemistry : The carbamylthio group acts as a ligand for transition metals .

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